

Technical Support Center: Vofopitant In Vivo Half-Life Extension

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Compound of Interest

Compound Name: Vofopitant

Cat. No.: B1662534

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo half-life of **Vofopitant**.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of **Vofopitant**'s limited in vivo half-life? A1: The limited in vivo half-life of small molecule drugs like **Vofopitant** is typically due to rapid systemic clearance. This occurs through two primary mechanisms:

- **Metabolic Degradation:** The drug is chemically altered, primarily in the liver, by metabolic enzymes. For many neurokinin-1 (NK-1) receptor antagonists, enzymes from the Cytochrome P450 family, particularly CYP3A4, are responsible for Phase I oxidative metabolism.^[1] This is often followed by Phase II conjugation, which further increases water solubility for excretion.^[2]
- **Renal Excretion:** The drug or its metabolites are filtered from the blood by the kidneys and eliminated in urine.

Q2: What are the main strategic approaches to extend the half-life of **Vofopitant**? A2: There are three principal strategies that can be explored, often in combination:

- Structural Modification (Medicinal Chemistry): Altering the chemical structure of **Vofopitant** to make it less susceptible to metabolic enzymes or to improve its pharmacokinetic properties.[3]
- Advanced Formulation and Drug Delivery: Encapsulating or formulating **Vofopitant** to control its release rate and absorption profile in the body.[4][5]
- Bioconjugation: Attaching **Vofopitant** to a larger molecule or moiety that inherently possesses a long half-life, thereby reducing its clearance rate.

Q3: How can we identify the specific metabolic "hotspots" on the **Vofopitant** molecule? A3: Identifying metabolic hotspots is crucial for a targeted medicinal chemistry approach. The standard method involves in vitro incubation of **Vofopitant** with liver microsomes or hepatocytes. Following incubation, the mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the parent drug with the new peaks that appear, researchers can identify the chemical structures of the metabolites, revealing which parts of the molecule were modified (e.g., hydroxylated, demethylated).

Q4: Is simply increasing the lipophilicity of **Vofopitant** a reliable strategy for half-life extension?

A4: While strategically increasing metabolically inert lipophilicity can sometimes extend half-life by increasing the volume of distribution into tissues, it is not a universally reliable strategy and carries risks. Overly increasing lipophilicity can lead to decreased aqueous solubility, non-specific binding to unintended targets, increased toxicity, and potentially faster metabolism if the added lipophilic groups are themselves metabolically active. The goal is to optimize the balance of physicochemical properties, not just maximize one.

Q5: What formulation strategies are most promising for extending the half-life of an orally administered drug like **Vofopitant**? A5: For oral administration, several advanced formulation strategies can be considered:

- Sustained-Release Formulations: Using hydrophilic or hydrophobic polymer matrices to create tablets or capsules that release the drug slowly as they transit the gastrointestinal tract.

- Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption. By promoting lymphatic uptake, they can also reduce first-pass metabolism in the liver, thereby increasing bioavailability and potentially extending the apparent half-life.

Troubleshooting Guides

Issue 1: High Metabolic Instability Observed in In Vitro Liver Microsome Assays

- Potential Cause: The **Vofopitant** structure contains one or more sites highly susceptible to rapid Phase I oxidative metabolism by Cytochrome P450 enzymes.
- Troubleshooting Steps:
 - Confirm Metabolite Structure: Perform a metabolite identification study using high-resolution mass spectrometry to pinpoint the exact site(s) of metabolic attack.
 - Implement Site-Specific Structural Modifications:
 - Metabolic Blocking: Introduce a metabolically stable group, such as a fluorine atom, near the identified hotspot. Halogenation can sterically hinder the enzyme's approach or raise the oxidation potential of the site, slowing the reaction rate.
 - Deuteration (Kinetic Isotope Effect): Replace hydrogen atoms at the metabolic hotspot with their heavier isotope, deuterium. The stronger carbon-deuterium bond is broken more slowly by metabolic enzymes, which can significantly decrease the rate of metabolism.
 - Determine Responsible CYP Isoforms: Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4) in the microsome assay to identify which enzyme is primarily responsible for **Vofopitant**'s degradation. This allows for more targeted strategies.

Issue 2: A Structurally Modified **Vofopitant** Analogue Shows No Improvement in In Vivo Half-Life

- Potential Causes:

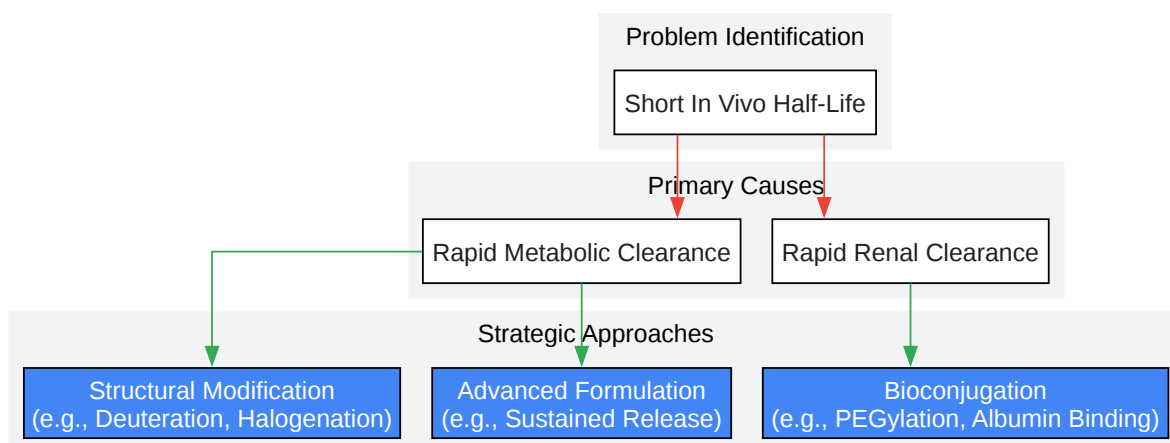
- The modification inadvertently created a new, equally or more susceptible metabolic site.
- The primary clearance mechanism is renal, not metabolic, and the modification did not address this.
- The analogue has poor membrane permeability or is a substrate for efflux transporters (e.g., P-glycoprotein), leading to poor absorption and rapid elimination.
- Troubleshooting Steps:
 - Characterize the Analogue's Metabolism: Subject the new analogue to the same in vitro metabolic stability and metabolite ID assays to ensure a new liability has not been introduced.
 - Evaluate Physicochemical Properties: Measure the analogue's aqueous solubility, permeability (e.g., using a PAMPA or Caco-2 assay), and plasma protein binding. A significant change in these properties can dramatically alter its in vivo behavior.
 - Conduct a Pilot Pharmacokinetic (PK) Study with IV Dosing: Administering the compound intravenously allows for the direct measurement of systemic clearance and volume of distribution, independent of absorption. This will clarify if the issue is truly rapid elimination or poor bioavailability.

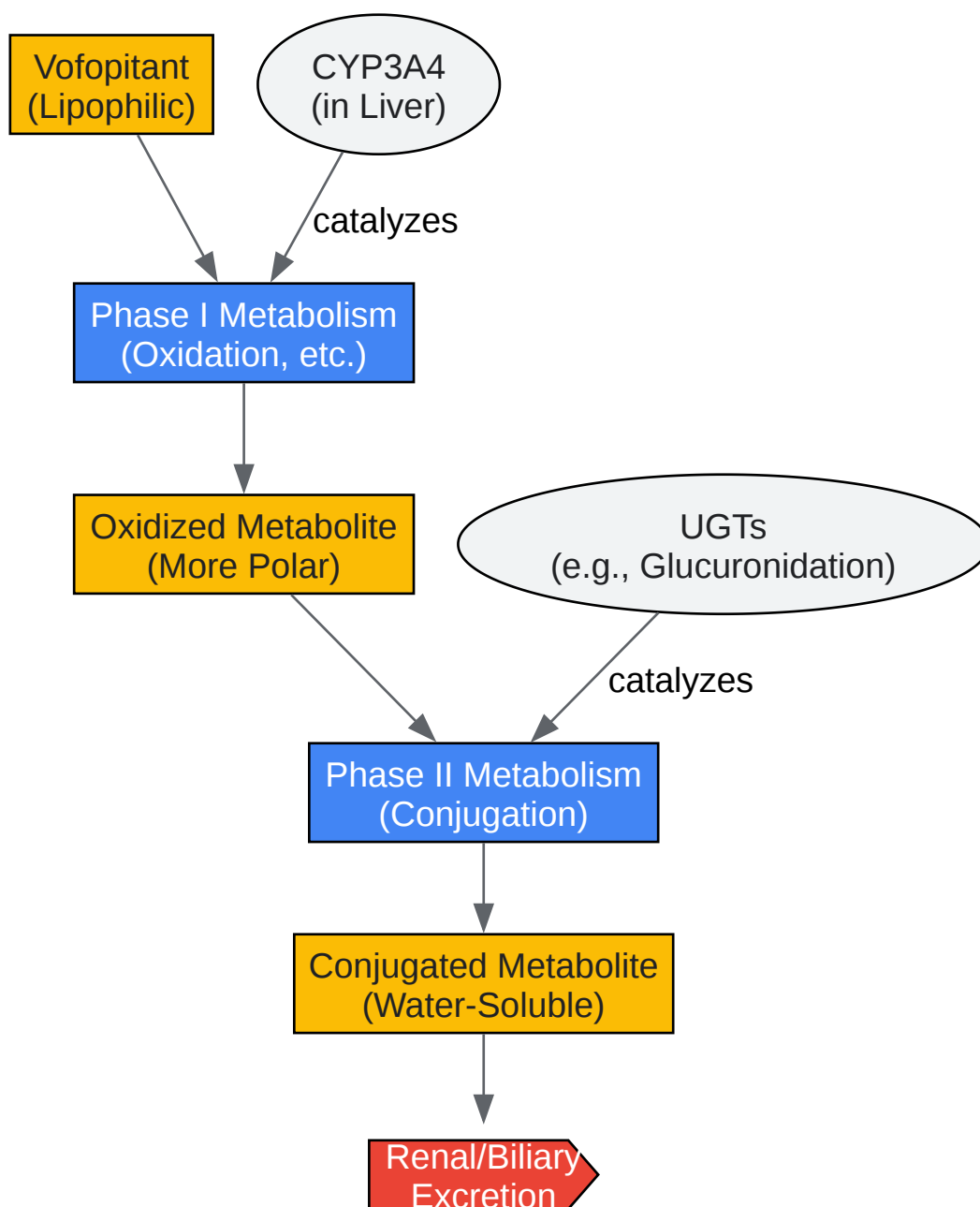
Quantitative Data Summary

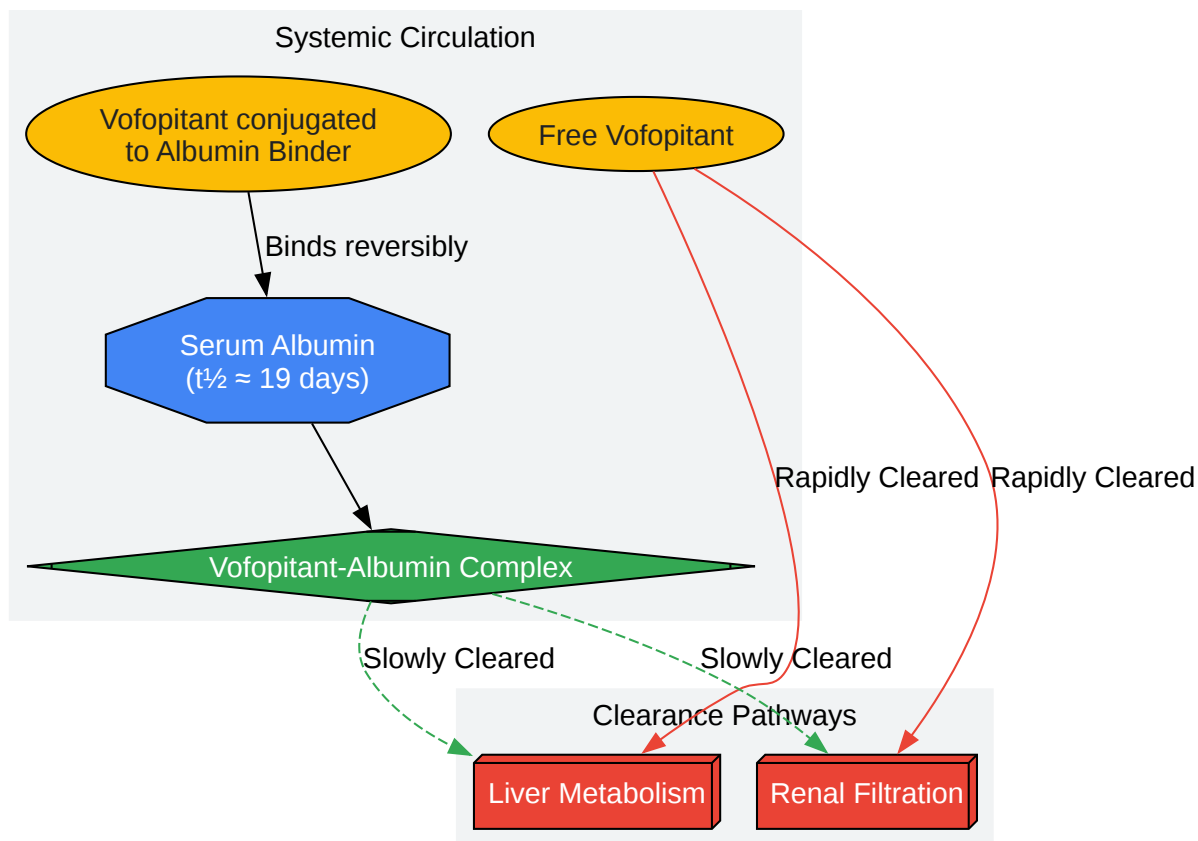
The following table presents hypothetical data for potential **Vofopitant** analogues developed using different half-life extension strategies. This illustrates how each approach can impact key pharmacokinetic parameters.

Strategy Applied to Vofopitant	In Vitro t _{1/2} (HLM, min)	In Vivo t _{1/2} (Rat, hr)	Systemic Clearance (mL/min/kg)	Plasma Protein Binding (%)
Parent Compound	15	1.5	55	92
Analogue A (Deuteration)	45	3.8	21	92
Analogue B (Fluorination)	60	5.1	15	94
Analogue C (PEGylation, 20kDa)	>240	22.0	1.8	98 (N/A - size effect)
Analogue D (Albumin Binder Conjugate)	>240	48.0	0.5	>99.5

Visualizations







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